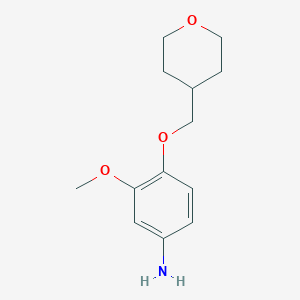

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Description

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a substituted aniline derivative featuring a methoxy group at position 3 and a tetrahydro-2H-pyran-4-yl methoxy group at position 4 of the aromatic ring. The tetrahydropyran moiety contributes to steric bulk and modulates solubility, while the methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

3-methoxy-4-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-15-13-8-11(14)2-3-12(13)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVBBHRCCBWELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can tolerate various functional groups and yields tetrahydropyran derivatives with high stereoselectivity.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Substitution reactions can lead to the formation of various substituted anilines or ethers.

Scientific Research Applications

Chemistry: In chemistry, 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or reagent in various biochemical assays. Its ability to interact with specific biological targets makes it useful in studying enzyme activities and receptor-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the chemical industry, 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Reactivity and Stability

- Electron Density : The methoxy group in the target compound activates the aromatic ring toward electrophilic substitution, whereas chloro and fluoro substituents deactivate it .

- Hydrolytic Stability : The tetrahydropyran ether linkage in the target compound is more stable under acidic conditions compared to tetrahydrofuran analogs due to reduced ring strain .

- Oxidative Stability : Chlorinated derivatives (e.g., ) exhibit greater resistance to oxidation than methoxy-substituted analogs.

Research Findings and Key Differences

Solubility : The target compound’s tetrahydropyran group improves solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic analogs like .

Bioavailability : Fluorinated analogs (e.g., ) show longer metabolic half-lives due to fluorine’s electronegativity and C-F bond stability.

Synthetic Flexibility : Chlorinated derivatives (e.g., ) allow further functionalization via cross-coupling reactions, whereas methoxy groups are less reactive.

Biological Activity

3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H19NO3

- Molecular Weight : 237.29 g/mol

- CAS Number : 1378892-59-1

- InChI Key : WGQQPXHAMWLVAG-UHFFFAOYSA-N

Pharmacological Profile

The biological activity of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has been investigated in various studies, revealing its potential as an anticancer and antiparasitic agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives of methoxy-substituted anilines have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.0 |

| Compound B | A549 | 3.6 |

| Compound C | MCF-7 | 4.8 |

These findings suggest that 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline may exhibit similar activities due to its methoxy and aniline groups, which are known to enhance binding affinity to target proteins involved in tumor growth.

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. In a study focused on malaria treatment, compounds with similar structures demonstrated effective inhibition of Plasmodium falciparum ATPase, crucial for parasite survival:

| Compound | Target | Activity |

|---|---|---|

| Compound X | PfATP4 | EC50 = 0.048 µM |

| Compound Y | PfATP4 | EC50 = 0.010 µM |

These results imply that the incorporation of tetrahydropyran moieties may enhance the solubility and metabolic stability of the compound, leading to increased efficacy against malaria parasites.

The mechanisms by which 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its biological effects are still under investigation. However, similar compounds have been shown to act through:

- Inhibition of Enzyme Activity : Compounds targeting ATPases disrupt energy metabolism in cancer and parasitic cells.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through the modulation of signaling cascades.

- Alteration of Cellular Signaling : Interaction with receptors or enzymes involved in growth factor signaling pathways.

Study on Anticancer Properties

In a recent study published in Medicinal Chemistry, researchers synthesized a series of methoxy-substituted anilines and tested their cytotoxicity against several cancer cell lines. The findings indicated that the introduction of a tetrahydropyran moiety significantly enhanced the anticancer activity compared to non-modified analogs .

Study on Antimalarial Activity

Another study focused on optimizing dihydroquinazolinone analogs for antimalarial activity highlighted the importance of structural modifications, such as the addition of methoxy groups, which improved both solubility and metabolic stability while maintaining potent activity against P. falciparum .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of 3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline?

Methodological Answer:

To confirm the structure, use a combination of ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) .

- NMR : The methoxy group (δ ~3.7–3.9 ppm) and aniline NH₂ signals (δ ~5.0–6.0 ppm, broad) are critical. For example, in a structurally similar compound (3-methoxy-4-(trifluoromethyl)aniline), the aromatic protons appear at δ 7.44 (s, 1H) and 6.57 (s, 1H), with methoxy at δ 3.77 ppm .

- IR : Look for N-H stretches (~3300–3500 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹).

- HRMS : Confirm the molecular ion peak ([M+H]⁺) to match the exact mass.

Basic: How does the electron-donating methoxy group influence the reactivity of the aniline ring in electrophilic substitution?

Methodological Answer:

The methoxy group activates the aromatic ring via resonance donation, directing electrophiles to the ortho and para positions. However, steric hindrance from the bulky tetrahydro-2H-pyran substituent may favor para substitution. For example, bromination of 3-methoxy-4-(trifluoromethyl)aniline under acidic conditions selectively yields the ortho-bromo derivative due to steric and electronic effects .

Advanced: What strategies optimize regioselectivity in functionalizing the aniline ring without degrading the tetrahydro-2H-pyran moiety?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the aniline NH₂ with acetyl or Boc groups to prevent unwanted side reactions .

- Solvent/Reagent Selection : Use mild electrophiles (e.g., NBS in DMF) to minimize ring-opening of the tetrahydro-2H-pyran group.

- Temperature Control : Perform reactions at low temperatures (0–5°C) to reduce steric strain-induced decomposition .

Advanced: How can computational methods predict the stability and reactivity of derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on the tetrahydro-2H-pyran ring’s conformational stability.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies, as seen in kinase inhibitor design .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons. For example, HMBC can correlate the tetrahydro-2H-pyran methoxy group to adjacent carbons .

- X-ray Crystallography : Obtain a crystal structure to unambiguously confirm regiochemistry, as demonstrated for structurally related pyran derivatives .

- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH₂) in complex spectra .

Advanced: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate polar byproducts.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for derivatives with low solubility .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the compound and impurities .

Advanced: How can oxidative stability of the tetrahydro-2H-pyran ring be assessed under reaction conditions?

Methodological Answer:

- Stability Screening : Expose the compound to oxidizing agents (e.g., KMnO₄, H₂O₂) at varying pH and temperatures. Monitor degradation via TLC or LC-MS .

- Kinetic Studies : Measure reaction rates under aerobic vs. anaerobic conditions to assess susceptibility to radical-mediated oxidation .

- Protection Strategies : Introduce electron-withdrawing groups (e.g., esters) on the pyran ring to enhance oxidative resistance during synthesis .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar aniline derivatives .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, especially during high-temperature reactions.

- Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) and dispose of waste via approved chemical channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.